molecular formula C17H37NO3S2 B15350771 Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) CAS No. 929-44-2

Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester)

Cat. No.: B15350771
CAS No.: 929-44-2
M. Wt: 367.6 g/mol
InChI Key: KUDPDOZAPFSKPG-UHFFFAOYSA-N
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Description

Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) is an organosulfur compound characterized by the presence of a thiol group, an amino group, and a sulfate ester. This compound is notable for its unique structure, which combines the properties of ethanethiol and a long-chain amine with a sulfate ester group. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction pathways is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Result from further oxidation of the thiol group.

    Amines and Thiols: Produced through reduction reactions.

Scientific Research Applications

Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The sulfate ester group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethiol, 2-pentadecylamino-, hydrogen sulfate (ester) is unique due to its combination of a long-chain amine and a sulfate ester group, which imparts distinct chemical properties and reactivity compared to simpler thiols and alcohols. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

929-44-2

Molecular Formula

C17H37NO3S2

Molecular Weight

367.6 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)pentadecane

InChI

InChI=1S/C17H37NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17-22-23(19,20)21/h18H,2-17H2,1H3,(H,19,20,21)

InChI Key

KUDPDOZAPFSKPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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